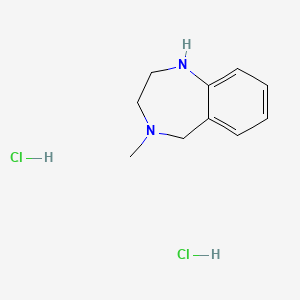

4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Description

Historical Context and Development

The exploration of benzodiazepines began in the mid-20th century with the synthesis of chlordiazepoxide in 1957, marking the advent of a new class of psychotropic agents. Within this lineage, 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride emerged as a derivative of interest due to its simplified bicyclic structure compared to classical benzodiazepines like diazepam. Early synthetic efforts, documented in patents from the 1990s, focused on alkylation and cyclization strategies to optimize yield and purity. For instance, the reaction of 2-amino-5-methylphenol with carbonyl compounds in ethanol under catalytic conditions provided foundational synthetic routes. The dihydrochloride salt form, first reported in commercial catalogs by the early 2000s, enhanced solubility for pharmacological testing.

A pivotal advancement occurred with the adoption of ionic liquids such as [BMIM][PF6] and [BMIM][N(SO2CF3)2] as reaction media, which improved reaction efficiency and reduced byproduct formation. These innovations aligned with broader trends in green chemistry, reflecting the compound’s role in methodological progress. Crystallographic studies in the 2010s further elucidated its conformational flexibility, particularly the equatorial orientation of the methyl group at position 4, which influences receptor binding.

Classification Within the Benzodiazepine Family

Benzodiazepines are classified as 2,3-diazabicyclo[5.4.0]undeca-3,5,7,9,11-pentaene derivatives, with variations arising from substituents on the diazepine ring. The compound this compound (CAS 3415-33-6) belongs to the 1,4-benzodiazepine subclass, characterized by a seven-membered ring fused to a benzene moiety. Its molecular formula, C10H12Cl2N2, distinguishes it from prototypical benzodiazepines through the absence of a keto group at position 2 and the presence of a methyl group at position 4.

Structural comparisons reveal key differences:

| Feature | Classical Benzodiazepines (e.g., Diazepam) | 4-Methyl-1,4-Benzodiazepine Dihydrochloride |

|---|---|---|

| Ring Saturation | Partially unsaturated | Fully saturated (tetrahydro) |

| Position 2 Substituent | Keto group | Hydrogen |

| Position 4 Substituent | Variable (often chlorine) | Methyl group |

| Salt Form | Free base | Dihydrochloride |

This structural profile reduces metabolic oxidation susceptibility compared to diazepam, potentially altering pharmacokinetic properties.

Research Significance in Medicinal Chemistry

The compound’s significance stems from its modular structure, which permits targeted modifications to optimize receptor affinity. Studies indicate its interaction with GABA_A receptors, albeit with distinct binding kinetics compared to anxiolytic benzodiazepines. For example, 1-acyl derivatives of the compound demonstrated antagonist activity at diazepam-insensitive receptors, suggesting utility in pain management.

Recent investigations have explored its role as a precursor to tetracyclic pyrido-fused dibenzodiazepines, which exhibit enhanced blood-brain barrier penetration. The methyl group at position 4 confers steric stabilization, a feature exploited in the design of protease-resistant analogs. Furthermore, its dihydrochloride salt form has facilitated formulation studies in aqueous matrices, addressing solubility challenges common to hydrophobic benzodiazepines.

Overview of Current Research Landscape

Contemporary research prioritizes three domains:

Synthetic Methodology : Advances in catalyst-free cascade reactions enable efficient construction of polycyclic derivatives. For example, Abdolali Alizadeh’s 2021 work demonstrated a one-pot synthesis of pyrido-fused analogs with yields exceeding 70%.

Structural Analysis : Density functional theory (DFT) calculations correlate the compound’s chair-like conformation with enhanced receptor docking scores. Nuclear magnetic resonance (NMR) studies of the dihydrochloride salt have resolved protonation states critical for ionic interaction studies.

Pharmacological Applications : Patent literature discloses hypotensive activity in 7-halo derivatives, expanding therapeutic potential beyond CNS disorders. Concurrently, molecular docking simulations predict high affinity for mitochondrial translocator protein (TSPO), implicating it in neuroinflammatory pathways.

Properties

IUPAC Name |

4-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-12-7-6-11-10-5-3-2-4-9(10)8-12;;/h2-5,11H,6-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTUAHCMYFRBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CC=CC=C2C1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzodiazepines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and other chemical entities.

Biology: In biological research, 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is utilized to study the effects of benzodiazepines on biological systems. It helps in understanding the interaction of benzodiazepines with various receptors and enzymes.

Medicine: Medically, this compound has been investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating anxiety, insomnia, and other neurological disorders.

Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also employed in the manufacturing of pharmaceuticals and other chemical intermediates.

Mechanism of Action

The mechanism by which 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces a calming effect on the brain, leading to its anxiolytic and sedative properties.

Molecular Targets and Pathways:

GABA Receptors: The primary molecular target is the GABA-A receptor, which is a ligand-gated chloride channel.

Pathways: The activation of GABA-A receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability.

Comparison with Similar Compounds

1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Hydrochloride

- CAS : 212715-44-1

- Molecular Formula : C₁₂H₁₇ClN₂O

- Molecular Weight : 240.73 g/mol

- Key Differences: A ketone group at the 2-position replaces the secondary amine in the target compound. Substituents: Ethyl at N1 and methyl at C5, compared to the simpler methyl group at N4 in the target compound.

2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride

- CAS : 217-67-4

- Molecular Formula: C₉H₁₂ClNO

- Molecular Weight : 185.65 g/mol

- Key Differences: Replacement of one nitrogen atom in the diazepine ring with oxygen, forming a benzoxazepine scaffold.

1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Hydrochloride

- Molecular Formula: Not explicitly provided (estimated C₁₀H₁₄ClN₂O₂S).

Physicochemical Properties and Solubility

Solubility Trends :

- The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility than its neutral analogs (e.g., free base forms) due to ionic interactions .

- The benzoxazepine analog, with a smaller molecular weight and polar ether group, may demonstrate superior solubility in organic solvents compared to the bulkier benzodiazepines .

Biological Activity

4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a synthetic compound belonging to the benzodiazepine class. This compound exhibits a range of biological activities, primarily related to its interaction with neurotransmitter systems in the central nervous system (CNS). This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Benzodiazepines typically act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) receptor. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic, sedative, and anticonvulsant properties. The specific activity of this compound is influenced by its structural modifications compared to other benzodiazepines.

Biological Activities

The compound has been studied for various pharmacological effects:

- Anxiolytic Effects : Research indicates that modifications in the benzodiazepine structure can enhance anxiolytic activity while reducing side effects typically associated with benzodiazepines .

- Anticonvulsant Activity : Studies have demonstrated that certain derivatives exhibit significant anticonvulsant properties. The presence of a methyl group at position 4 has been correlated with increased efficacy in seizure models .

- Neurotransmitter Interaction : The compound has shown affinity for both central and peripheral benzodiazepine receptors (CBRs and PBRs). It has been noted that the introduction of halogen substituents can significantly enhance receptor binding affinity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to various structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Methyl Group at Position 4 | Increases anxiolytic potency |

| Halogen Substituents | Enhances receptor binding affinity |

| Aromatic Ring Modifications | Alters selectivity towards CBRs and PBRs |

Research indicates that small changes in the molecular structure can lead to significant variations in biological activity. For instance, compounds with halogen substitutions at specific positions have demonstrated enhanced interaction with CBRs compared to their unsubstituted analogs .

Study on Anxiolytic Properties

In a controlled study involving animal models, this compound was administered to evaluate its anxiolytic effects. The results indicated a significant reduction in anxiety-like behavior compared to control groups treated with saline or traditional benzodiazepines. The compound exhibited a favorable side effect profile with minimal sedation observed .

Anticonvulsant Efficacy

Another study focused on the anticonvulsant properties of this compound using various seizure models. The results showed that it effectively reduced seizure frequency and duration in rodent models. Notably, the compound's efficacy was comparable to established anticonvulsants, indicating potential for clinical application .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid hydrazides with carbonyl reagents. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) yields benzodiazepine derivatives. Optimization includes adjusting molar ratios, solvent polarity, and reflux duration. Post-synthesis purification often employs recrystallization from ethyl acetate/diethyl ether/petroleum ether mixtures .

Q. How can structural characterization of this compound be performed using crystallographic methods?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include atomic displacement and geometric values (bond lengths/angles). For accurate hydrogen bonding analysis, graph-set notation (as per Etter’s formalism) helps classify interactions (e.g., D–H···A motifs). High-resolution data (≤1.0 Å) is critical for resolving conformational flexibility in the tetrahydrobenzodiazepine ring .

Q. What analytical techniques are suitable for purity assessment and quantification in complex matrices?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges with methanol conditioning for environmental or biological samples.

- LC-MS/MS : Target analytes using deuterated internal standards (e.g., triclosan-d3) to minimize matrix effects.

- Silanization : Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .

Advanced Research Questions

Q. How do ring puckering and hydrogen bonding patterns influence the compound’s conformational stability and biological activity?

- Methodological Answer :

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity in the seven-membered ring. For example, amplitude (θ) and phase (φ) parameters derived from crystallographic data reveal pseudorotational dynamics .

- Hydrogen Bonding : Use graph-set analysis (e.g., R₂²(8) motifs) to map supramolecular interactions. Compare lattice energies via DFT calculations to correlate stability with functional group substitutions .

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent receptor binding affinities across studies?

- Methodological Answer :

- Functional Assays : Use radioligand displacement assays (e.g., 5-HT2C receptor binding) with standardized positive controls (e.g., mCPP).

- Metabolite Screening : Employ liver microsome models to identify active metabolites that may confound in vitro results.

- Structural Analog Comparison : Benchmark against derivatives like 7-methoxy-2-benzazepine hydrochloride to isolate substituent effects .

Q. How can computational methods predict the compound’s pharmacokinetic properties and toxicity profile?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and cytochrome P450 interactions.

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using force fields like CHARMM.

- Toxicity Profiling : Cross-reference PubChem data with ToxCast assays to flag potential hepatotoxicity or cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.